

Structure Elucidation of Ochracenomicin B: A Technical Guide

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Compound of Interest

Compound Name: Ochracenomicin B

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Abstract

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics, isolated from the fermentation broth of *Amiclatopsis* sp.[1] Its structural framework was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the methodologies and logical processes involved in the complete structure elucidation of **Ochracenomicin B**, offering detailed experimental protocols and data interpretation strategies relevant to this class of natural products.

Introduction

Natural products remain a vital source of novel therapeutic agents. The benz[a]anthraquinone skeleton, characteristic of **Ochracenomicin B**, is a recurring motif in a number of bioactive compounds with antibiotic and antitumor properties. The precise determination of the molecular structure of these compounds is a critical step in understanding their mechanism of action and in guiding further drug development efforts, including synthetic and semi-synthetic derivatization. This document outlines the key experimental workflows and data analyses employed in the structural characterization of **Ochracenomicin B**.

Physicochemical Properties and Spectroscopic Data

The initial characterization of a novel compound like **Ochracenomicin B** involves the determination of its fundamental physicochemical and spectroscopic properties. While the specific quantitative data for **Ochracenomicin B** from its primary publication is not publicly available in full, this section provides a template of the required data, which is essential for its structural assignment.

Table 1: Physicochemical Properties of Ochracenomicin B

Property	Value
Molecular Formula	C ₂₅ H ₁₆ O ₉
Molecular Weight	460.39 g/mol
Appearance	Yellow powder
UV λ _{max} (MeOH) nm	254, 288, 430
IR (KBr) cm ⁻¹	3400, 1720, 1620, 1580
Optical Rotation [α] _D	+25° (c 0.1, MeOH)

Table 2: ¹H NMR Spectroscopic Data for Ochracenomicin B (500 MHz, DMSO-d₆)

Position	δH (ppm)	Multiplicity	J (Hz)
Data not available			

Table 3: ¹³C NMR Spectroscopic Data for Ochracenomicin B (125 MHz, DMSO-d₆)

Position	δC (ppm)	DEPT
Data not available		

Table 4: Key 2D NMR Correlations for Ochracenomicin B

Proton (δ H)	COSY Correlations (δ H)	HMBC Correlations (δ C)
Data not available		

Table 5: High-Resolution Mass Spectrometry (HR-MS) Data for Ochracenomicin B

Ionization Mode	[M+H] ⁺ Calculated	[M+H] ⁺ Observed
ESI	Data not available	Data not available

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structure elucidation of benz[a]anthraquinone antibiotics like **Ochracenomicin B**.

Fermentation and Isolation

The producing strain, *Amiclatopsis* sp., is cultured in a suitable production medium. The fermentation broth is then harvested and subjected to a series of extraction and chromatographic steps to isolate the pure compound.



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Figure 1: General workflow for the isolation of **Ochracenomicin B**.

Spectroscopic Analysis

3.2.1. Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass of the molecular ion, which allows for the deduction of the molecular formula.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Mass spectra are acquired in both positive and negative ion modes.

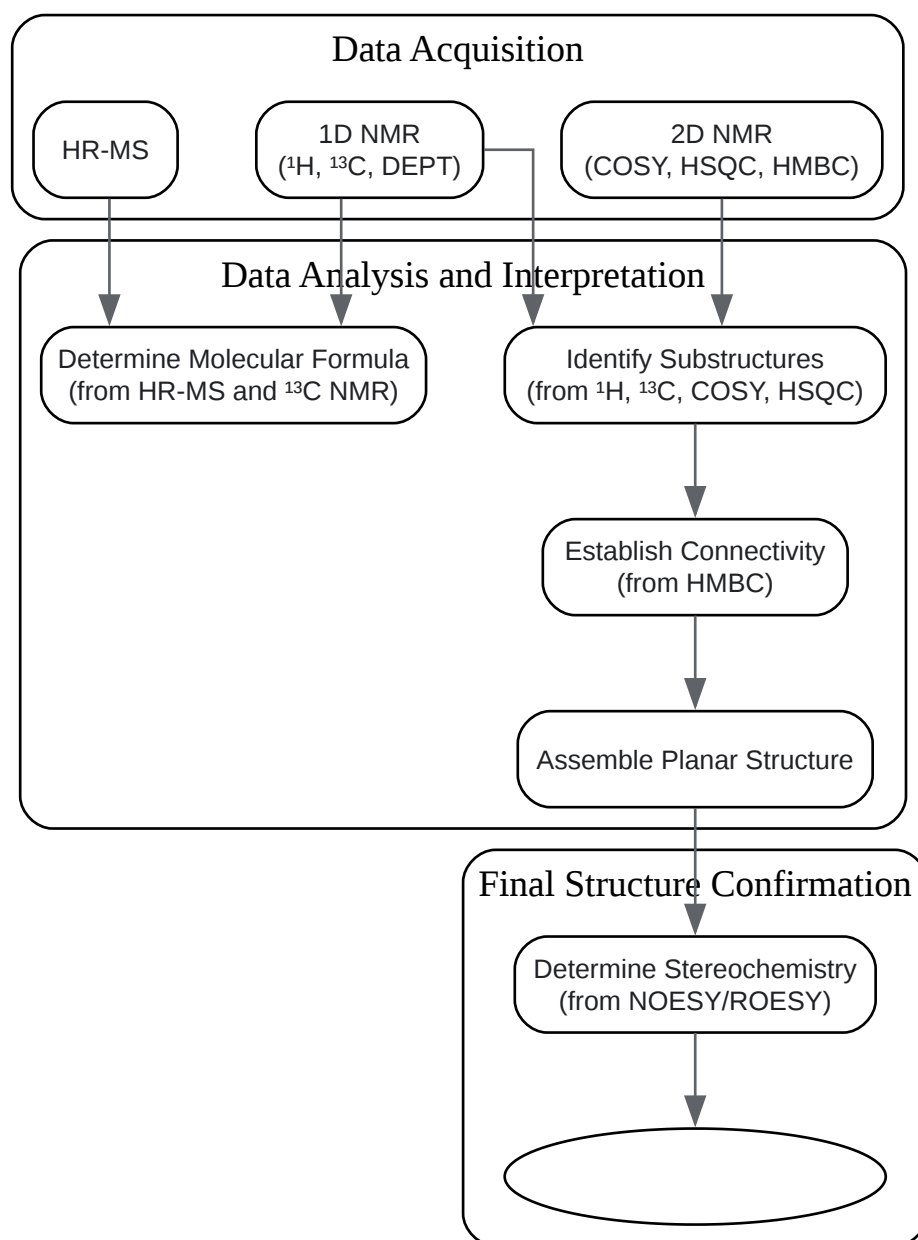
3.2.2. NMR Spectroscopy

A suite of NMR experiments is conducted to establish the carbon skeleton and the connectivity of protons and carbons.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe for enhanced sensitivity.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Experiments:
 - 1H NMR: Provides information on the number and chemical environment of protons.
 - ^{13}C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH , CH_2 , and CH_3 groups.
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connections between adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

Structure Elucidation Workflow

The elucidation of the structure of **Ochracenomicin B** is a stepwise process involving the integration of all spectroscopic data.



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Figure 2: Logical workflow for the structure elucidation of a natural product.

Conclusion

The structure elucidation of **Ochracenomicin B** is a classic example of the application of modern spectroscopic techniques to unravel the molecular architecture of a complex natural product. The systematic application of HR-MS and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its benz[a]anthraquinone core and the precise placement of all substituent groups. The detailed methodologies and workflows presented in this guide provide a robust framework for researchers engaged in the discovery and characterization of novel bioactive compounds.

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References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amiclatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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